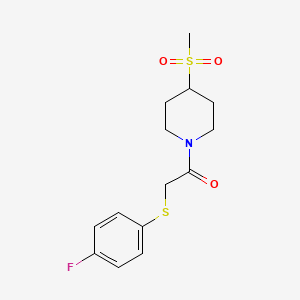

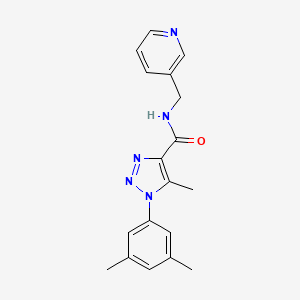

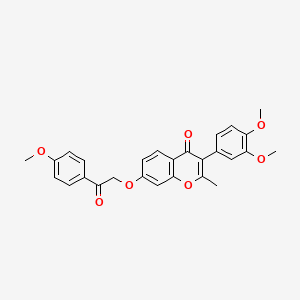

![molecular formula C22H22N2O4 B2697667 4-(((1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile CAS No. 1795483-26-9](/img/structure/B2697667.png)

4-(((1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(((1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile” is a complex organic molecule. It contains a benzo[d][1,3]dioxole-5-carbonyl group attached to a piperidin-4-yl group via a methoxy bridge . This compound is offered by Benchchem for CAS No. 1795483-26-9.

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a benzo[d][1,3]dioxole ring, which is a type of aromatic ether. Attached to this ring is a carbonyl group, which is in turn connected to a piperidin-4-yl group via a methoxy bridge. The piperidin-4-yl group is a type of secondary amine. Finally, the molecule also contains a benzonitrile group .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

Compounds with structures incorporating elements such as benzo[d][1,3]dioxole and piperidine have been studied for their antimicrobial activities. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives showing good to moderate activities against test microorganisms, demonstrating the potential of structurally complex compounds for antimicrobial applications (Bektaş et al., 2007).

Liquid Crystalline Behavior and Photophysical Properties

Research by Ahipa et al. (2014) on benzonitrile derivatives with alkoxy benzene and methoxy pyridine structures highlights their potential as mesogens and their luminescent properties, which could be relevant for materials science and optoelectronics (Ahipa et al., 2014).

Organic Synthesis and Medicinal Chemistry

Magano and Kiser (2014) discussed the synthesis of oxindole via palladium-catalyzed C-H functionalization, indicating the relevance of complex molecular structures in the synthesis of biologically active compounds, which could have implications in medicinal chemistry (Magano et al., 2014).

Sila-Analogues of σ Ligands

Tacke et al. (2003) explored sila-analogues of σ ligands, which involve structural modifications to enhance pharmacological properties. This research points to the potential of structural analogues, including benzonitrile derivatives, in developing new therapeutic agents (Tacke et al., 2003).

Electolyte Additives for High Voltage Lithium Ion Batteries

Huang et al. (2014) investigated 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive for lithium ion batteries, highlighting the importance of specific chemical compounds in enhancing the performance of high voltage batteries (Huang et al., 2014).

Zukünftige Richtungen

The future directions for this compound could involve further studies to determine its potential applications. Given that similar compounds have been used as inhibitors of platelet aggregation , it could be interesting to explore whether this compound has similar properties. Additionally, further studies could be conducted to determine its physical and chemical properties, as well as its safety and hazards.

Eigenschaften

IUPAC Name |

4-[[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]methoxymethyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4/c23-12-16-1-3-17(4-2-16)13-26-14-18-7-9-24(10-8-18)22(25)19-5-6-20-21(11-19)28-15-27-20/h1-6,11,18H,7-10,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXPOQILPGDZBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

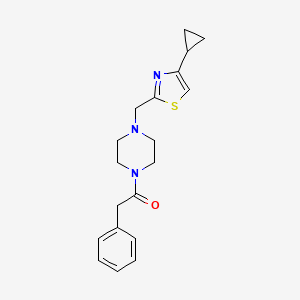

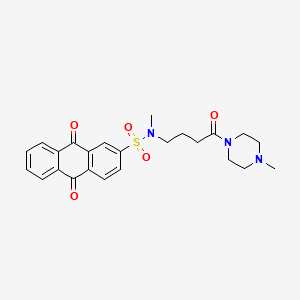

![2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2697584.png)

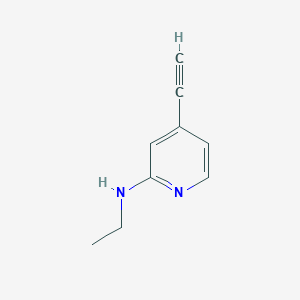

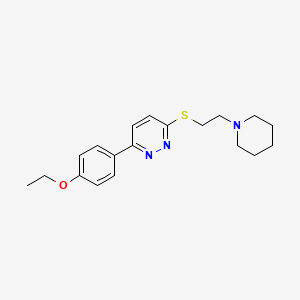

![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate](/img/structure/B2697585.png)

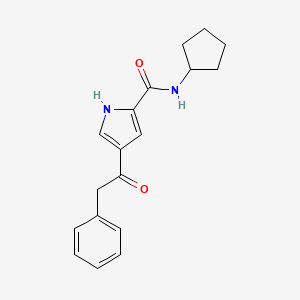

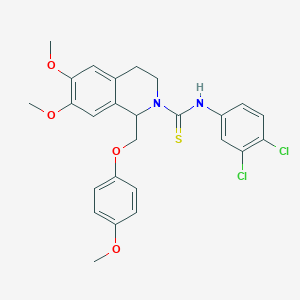

![2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2697597.png)

![2-chloro-N-(2-hydroxyethyl)-4-[(prop-2-yn-1-yl)amino]benzamide](/img/structure/B2697599.png)